1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid
Overview
Description
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a morpholine, sulfonyl, thienyl, and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the thienyl moiety: This can be achieved through the reaction of thiophene with appropriate sulfonylating agents.
Introduction of the morpholine group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Coupling with piperidine: The final step involves coupling the thienyl-morpholine intermediate with piperidine-4-carboxylic acid using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl moiety may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.
Scientific Research Applications
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl and thienyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid.
Uniqueness
1-({[5-(Morpholin-4-ylsulfonyl)-2-thienyl]amino}carbonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-morpholin-4-ylsulfonylthiophen-2-yl)carbamoyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c19-14(20)11-3-5-17(6-4-11)15(21)16-12-1-2-13(25-12)26(22,23)18-7-9-24-10-8-18/h1-2,11H,3-10H2,(H,16,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRHLRYXSPJNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=C(S2)S(=O)(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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